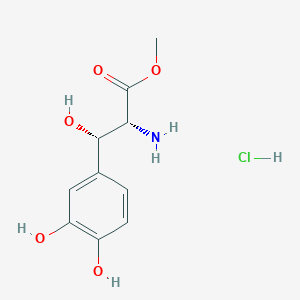
Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester is a chemical compound with the molecular formula C10H13NO5 . HCl. It is commonly used in research and has various applications in chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester typically involves the esterification of threo-D-tyrosine with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale esterification processes. These methods are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions
Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with various functional groups .
科学的研究の応用
Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a reference material and in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
作用機序
The mechanism of action of Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites and altering enzyme activity .
類似化合物との比較
Similar Compounds
L-Tyrosine: A naturally occurring amino acid with similar structural features.
D-Tyrosine: The enantiomer of L-Tyrosine, used in various research applications.
Tyrosine Methyl Ester: A related compound with similar esterification but lacking the dihydroxy and hydrochloride groups.
Uniqueness
Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its dihydroxy and hydrochloride groups enhance its solubility and reactivity, making it valuable in various research and industrial applications .
特性
分子式 |
C10H14ClNO5 |
|---|---|
分子量 |
263.67 g/mol |
IUPAC名 |
methyl (2R,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C10H13NO5.ClH/c1-16-10(15)8(11)9(14)5-2-3-6(12)7(13)4-5;/h2-4,8-9,12-14H,11H2,1H3;1H/t8-,9+;/m1./s1 |
InChIキー |
VOZDLQBCELOKFF-RJUBDTSPSA-N |
異性体SMILES |
COC(=O)[C@@H]([C@H](C1=CC(=C(C=C1)O)O)O)N.Cl |
正規SMILES |
COC(=O)C(C(C1=CC(=C(C=C1)O)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


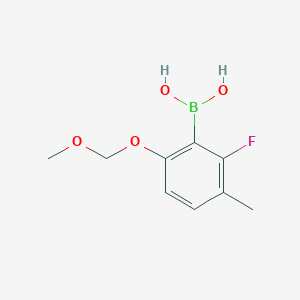
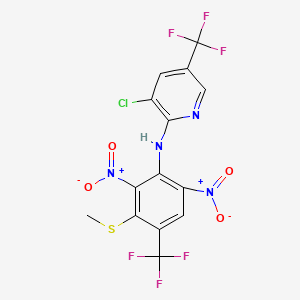
![methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B13414572.png)
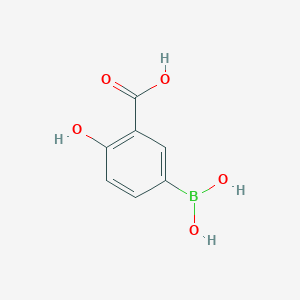
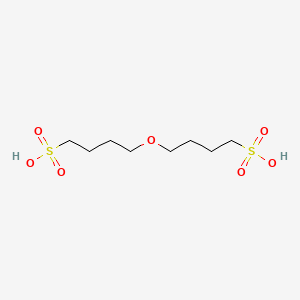
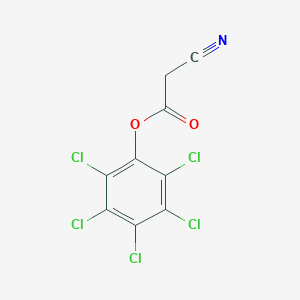
![(3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13414584.png)
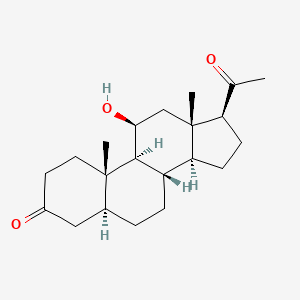
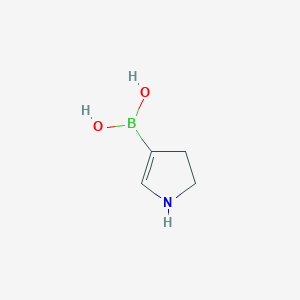
![dipotassium;(2S,3S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414597.png)
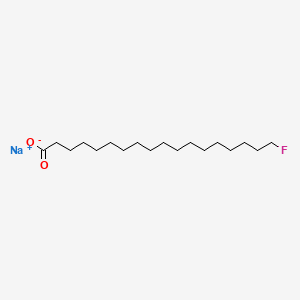
![N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13414624.png)
![N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine](/img/structure/B13414627.png)
![3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
